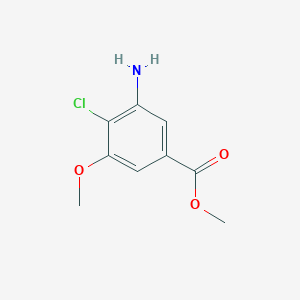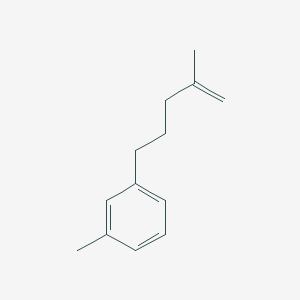![molecular formula C20H24N2O3 B1452646 Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate CAS No. 1214144-38-3](/img/structure/B1452646.png)
Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate
Übersicht
Beschreibung
“Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate” is a chemical compound with the CAS Number: 126787-17-5 . It has a molecular weight of 374.44 . The IUPAC name for this compound is benzyl 2-anilino-1-benzyl-2-oxoethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H22N2O3/c26-22(24-20-14-8-3-9-15-20)21(16-18-10-4-1-5-11-18)25-23(27)28-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,26)(H,25,27) . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 374.44 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.
Wissenschaftliche Forschungsanwendungen
Antimitotic Agents : A study by Temple and Rener (1992) discussed chiral isomers of a related compound, ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate, noting its biological activity and potency in several systems, providing insights into similar compounds like Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate (Temple & Rener, 1992).
Reactions with Diethylaluminium Alkoxides : Hirabayashi, Sakakibara, and Ishii (1972) examined reactions of phenyl isocyanate with diethylaluminium alkoxide, leading to diethylaluminium derivatives of N-phenyl carbamate esters. This research provides context for understanding reactions involving compounds like Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate (Hirabayashi, Sakakibara, & Ishii, 1972).
Au(I)-Catalyzed Intramolecular Hydroamination : Zhang et al. (2006) studied the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, which could be relevant for understanding the chemical behavior of Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate (Zhang et al., 2006).
Synthesis and Biological Activities of Carbamate Pesticides : Research by Bansal (2005) on carbamate pesticides, including a compound with a structure similar to Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate, highlights its potential use in agriculture (Bansal, 2005).
Oxidation of Hydroxamic Acids : A study by Boyland and Nery (1966) on the oxidation of alkyl or benzyl N-hydroxycarbamate could provide insights into the oxidative behavior of Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate (Boyland & Nery, 1966).
Eigenschaften
IUPAC Name |
benzyl N-[1-oxo-3-phenyl-1-(propylamino)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-2-13-21-19(23)18(14-16-9-5-3-6-10-16)22-20(24)25-15-17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCKJFWSBACSJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



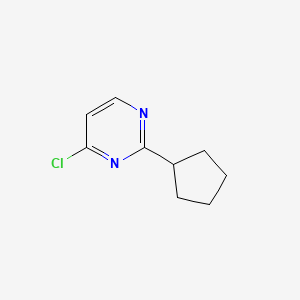
![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1452567.png)
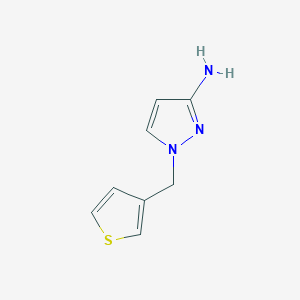
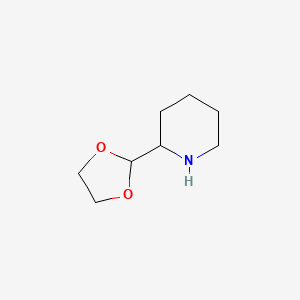
![Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine](/img/structure/B1452571.png)
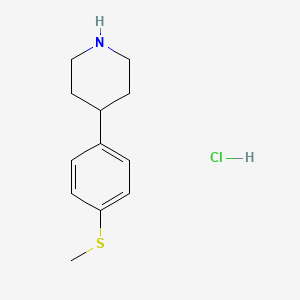
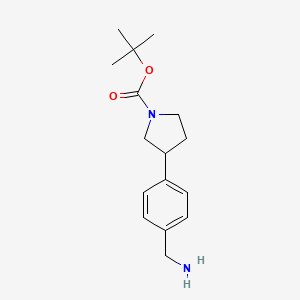
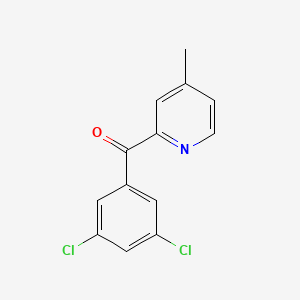
![1-Thia-4-azaspiro[4.4]nonane hydrochloride](/img/structure/B1452577.png)
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1452580.png)
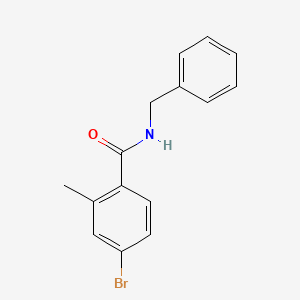
![5-[4-(2-Methoxyethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452582.png)
